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molecular formula C11H16ClN3 B8757556 1-(3-Chloropyridin-2-yl)-3,5-dimethylpiperazine

1-(3-Chloropyridin-2-yl)-3,5-dimethylpiperazine

Cat. No. B8757556
M. Wt: 225.72 g/mol
InChI Key: JNDSEHKYIAOJCW-UHFFFAOYSA-N
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Patent
US07632838B2

Procedure details

2,6-dimethylpiperazine (291 mg, 2.55 mmol) and 2,3-dichloropyridine (377.4 mg, 2.55 mmol) were charged to a microwave vial, dissolved in DMF (0.25 mL) and added with diisopropylethylamine (1.11 mL, 6.38 mmol). The reaction mixture was irradiated at 165° C. for 30 minutes. The reaction was complete as determined by TLC. After solvent removal the crud product was purified via flush column chromatography to afford 1-(3-chloropyridin-2-yl)-3,5-dimethylpiperazine in 64.4% yield (370 mg).
Quantity
291 mg
Type
reactant
Reaction Step One
Quantity
377.4 mg
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH:4]([CH3:8])[NH:3]1.Cl[C:10]1[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=1.C(N(C(C)C)CC)(C)C>CN(C=O)C>[Cl:16][C:15]1[C:10]([N:6]2[CH2:5][CH:4]([CH3:8])[NH:3][CH:2]([CH3:1])[CH2:7]2)=[N:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
291 mg
Type
reactant
Smiles
CC1NC(CNC1)C
Name
Quantity
377.4 mg
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Step Two
Name
Quantity
1.11 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0.25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was irradiated at 165° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After solvent removal the crud product
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
via flush column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)N1CC(NC(C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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